molecular formula C26H21NO6 B241959 3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No. B241959
M. Wt: 443.4 g/mol
InChI Key: ZTIWVRLUBMDQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a synthetic compound that belongs to the family of chromeno[6,7-e][1,3]oxazines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments include its high potency and selectivity towards cancer cells. It also has a well-defined chemical structure, which makes it easier to study its mechanism of action. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One possible direction is to study its potential applications in other fields, such as agriculture and food science. Another direction is to investigate its potential as a lead compound for the development of new anticancer drugs with improved efficacy and safety profiles. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-propenal and 4-methoxyphenyl hydrazine in the presence of acetic acid. The resulting product is then subjected to cyclization with the help of phosphorus oxychloride to obtain the final compound. This synthesis method has been reported to yield the compound in good purity and yield.

properties

Product Name

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H21NO6/c1-15-25-17(12-27(13-30-25)18-5-8-22-23(10-18)32-14-31-22)9-21-20(11-24(28)33-26(15)21)16-3-6-19(29-2)7-4-16/h3-11H,12-14H2,1-2H3

InChI Key

ZTIWVRLUBMDQQY-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)C4=CC5=C(C=C4)OCO5)C(=CC(=O)O2)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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